molecular formula C7H6BrClO2S B1196442 4-Bromophenyl chloromethyl sulfone CAS No. 24437-60-3

4-Bromophenyl chloromethyl sulfone

Cat. No.: B1196442
CAS No.: 24437-60-3
M. Wt: 269.54 g/mol
InChI Key: AHXUVTKVCMOKIX-UHFFFAOYSA-N
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Description

4-Bromophenyl chloromethyl sulfone (CAS 54091-06-4) is a high-value chemical intermediate with the molecular formula C7H6BrClO2S and a molecular weight of 269.54 g/mol . Its structure features both a bromophenyl group and a reactive chloromethyl sulfone moiety, making it a versatile building block for synthesizing more complex sulfonyl-containing compounds . Sulfur (SVI)-based functional groups, particularly sulfones and sulfonamides, are of profound significance in medicinal chemistry due to their strong electron-withdrawing nature, hydrolytic stability, and resistance to reduction . These properties make this compound a critical precursor in the development of novel pharmaceutical candidates. Researchers utilize this compound to create molecules with a range of potential biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties . Beyond pharmaceuticals, it serves as a key precursor in material science for the synthesis of specialty polymers and resins, where its incorporation can enhance thermal stability and chemical resistance . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(chloromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUVTKVCMOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043906
Record name 4-Bromophenyl chloromethyl sulfone
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Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24437-60-3, 54091-06-4
Record name Benzene, 1-bromo-3-((chloromethyl)sulfonyl)-
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Record name 4-Bromophenylchloromethyl sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl chloromethyl sulfone
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Record name 1-bromo-4-((chloromethyl)sulfonyl)benzene
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Record name BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)-
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Preparation Methods

Bromination of Diphenyl Sulfoxide Precursors

A patent by details the synthesis of bis(4-bromophenyl) sulfone via bromination of diphenyl sulfoxide in glacial acetic acid and water at 80–100°C, followed by oxidation with hydrogen peroxide. Although this method targets a bis-brominated product, its two-step strategy—bromination followed by oxidation—can be adapted for mono-brominated derivatives.

Key Steps:

  • Bromination: Diphenyl sulfoxide reacts with bromine in acetic acid/water, forming bis(4-bromophenyl) sulfide.

  • Oxidation: Hydrogen peroxide oxidizes the sulfide intermediate to the sulfone.

Optimization Data:

ParameterValue
Temperature90°C
Reaction Time3 hours (bromination)
Yield83% (bis-sulfone)

This method highlights the importance of glacial acetic acid as a solvent, which stabilizes intermediates and facilitates bromine activation. For this compound, substituting diphenyl sulfoxide with a chloromethyl-containing precursor could yield the target compound.

Chloromethylation of Aryl Sulfides

Introducing the chloromethyl group requires selective functionalization, often achieved via nucleophilic substitution or Friedel-Crafts alkylation.

Sulfide Intermediate Synthesis

A copper-catalyzed method from demonstrates sulfide formation using sodium thiosulfate and BF₃·Et₂O. Adapting this protocol:

  • Reaction Setup:

    • 4-Bromobenzenethiol reacts with chloromethyl chloride (ClCH₂Cl) in water.

    • BF₃·Et₂O catalyzes the nucleophilic substitution, forming 4-bromophenyl chloromethyl sulfide.

Conditions:

  • Temperature: 80°C

  • Catalyst: BF₃·Et₂O (1 equiv.)

  • Solvent: H₂O

Yield Considerations:
Similar reactions in achieve ~88% yield for benzyl sulfides, suggesting comparable efficiency for chloromethyl analogs.

Oxidation to Sulfone

The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide or peroxomonosulfate.

Procedure:

  • 30% H₂O₂ is added dropwise to the sulfide in acetic acid.

  • Bromine byproducts are distilled off, and the product is isolated via filtration.

Critical Factor:
Excess oxidizing agent ensures complete conversion, avoiding residual sulfide impurities.

Direct Chlorination of Methyl Sulfones

Chlorinating pre-formed methyl sulfones offers a streamlined route, leveraging the electron-withdrawing nature of the sulfone group to activate adjacent methyl groups.

Radical Chlorination

4-Bromophenyl methyl sulfone undergoes radical chlorination using Cl₂ under UV light or with initiators like azobisisobutyronitrile (AIBN).

Mechanism:

  • Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the methyl group.

  • Successive chlorine addition forms chloromethyl sulfone.

Challenges:

  • Over-chlorination (di-/trichlorination) necessitates careful stoichiometric control.

  • Yields are moderate (~50–60%) due to competing side reactions.

Electrophilic Chlorination

Sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., AlCl₃) selectively chlorinates methyl groups.

Conditions:

ParameterValue
ReagentSO₂Cl₂ (1.2 equiv.)
CatalystAlCl₃ (0.1 equiv.)
Temperature60°C
Reaction Time6 hours

Advantage:
Higher selectivity for monochlorination compared to radical methods.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems mitigate exothermic risks in bromination and chlorination steps, enhancing yield reproducibility.

Biocatalytic Oxidation

Enzymatic oxidation using peroxidases offers a greener alternative to H₂O₂, though substrate specificity remains a barrier.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For sulfones, the deshielded sulfonyl group protons appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 235.10 g/mol for 4-bromophenyl methyl sulfone) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced
Density Functional Theory (DFT) calculations model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. For example:

  • Electrophilicity Index : Predicts sites prone to nucleophilic attack (e.g., the sulfonyl chloride group) .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance coupling efficiency .
    Experimental validation via controlled trials (varying catalysts like Pd(PPh₃)₄) is essential to resolve discrepancies between predicted and observed yields .

What strategies resolve contradictory data in the catalytic activity of sulfone derivatives in enzyme inhibition studies?

Q. Advanced

  • Dose-Response Curves : Validate inhibitory potency (IC₅₀) across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .
  • Molecular Docking : Compare binding poses of this compound in enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Mismatches between in silico and in vitro results may indicate allosteric effects .
  • Meta-Analysis : Cross-reference data with structurally analogous sulfones (e.g., 4-chlorophenyl sulfones) to identify trends in halogen-sulfur interactions .

How can reaction conditions be optimized to enhance the yield of sulfonamide derivatives from this compound?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, amine concentration, solvent). For example, coupling with aniline derivatives in DCM at 25°C achieves >80% yield when using a 1.2:1 amine:sulfone ratio .
  • Catalyst Screening : Evaluate bases (e.g., Et₃N vs. DBU) to accelerate nucleophilic substitution. DBU reduces side reactions like hydrolysis .
  • In Situ Monitoring : ReactIR tracks sulfonyl chloride consumption, enabling real-time adjustments .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

  • Polymorphism Control : Slow evaporation from EtOAc/hexane (1:3) at 4°C favors single-crystal formation. Additives like seed crystals or ionic liquids (e.g., [BMIM][PF₆]) suppress amorphous phases .
  • X-ray Diffraction (XRD) : Resolve halogen bonding (C–Br⋯O=S) and torsional angles to confirm molecular packing. Disordered structures require refinement using SHELXL .

How does the electronic nature of substituents affect the sulfone’s stability under acidic or basic conditions?

Q. Advanced

  • Hammett Studies : Electron-withdrawing groups (e.g., –Br) stabilize the sulfonyl group via resonance, reducing hydrolysis rates. In 1M HCl, 4-bromophenyl sulfones degrade 30% slower than non-halogenated analogs .
  • pH Profiling : Stability assays (HPLC monitoring) show optimal stability at pH 4–6. Alkaline conditions (pH >9) promote sulfinate formation .

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